molecular formula C₁₆H₁₄D₄N₂Na₂O₁₄S₂ B1146155 Bis(sulfosuccinimidyl) suberate sodium salt CAS No. 910292-87-4

Bis(sulfosuccinimidyl) suberate sodium salt

Cat. No.: B1146155
CAS No.: 910292-87-4
M. Wt: 576.45
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Mechanism of Action

Target of Action

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .

Mode of Action

BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of the N-hydroxysulfosuccinimidyl leaving group . The crosslinking process covalently binds the BS3 Crosslinker to its target molecules .

Biochemical Pathways

The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By forming covalent bonds between proteins, BS3 Crosslinker can stabilize protein-protein interactions . This is particularly useful in biological research, especially in immuno-technologies and protein studies .

Pharmacokinetics

It’s known that bs3 crosslinker is water-soluble , which suggests it could have good bioavailability. It’s also non-cleavable and membrane-impermeable , meaning it cannot freely pass through cellular membranes, which could limit its distribution within the body.

Result of Action

The primary result of BS3 Crosslinker’s action is the formation of stable protein-protein conjugates . This can help to stabilize transient or weak protein interactions, making them easier to study . For example, BS3 Crosslinker has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, making it easier to detect intra-membrane and extra-membrane Aβ oligomers states .

Action Environment

The action of BS3 Crosslinker can be influenced by environmental factors. For instance, its reactivity towards primary amines is pH-dependent, with optimal activity occurring at pH 7-9 . Additionally, as BS3 Crosslinker is water-soluble , its action could be influenced by the hydration status of the environment. Lastly, as BS3 Crosslinker is moisture-sensitive , it must be stored desiccated at 4°C to maintain its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of suberic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a dehydrating agent . The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(sulfosuccinimidyl) suberate sodium salt primarily undergoes nucleophilic substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major products of these reactions are crosslinked proteins or peptides, where the amine groups are covalently linked by the this compound .

Properties

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421984
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127634-19-9
Record name Bis(sulfosuccinimidyl) suberate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Bis(sulfosuccinimidyl) suberate sodium salt (BS3) contribute to understanding protein structures within complexes?

A1: BS3 is a chemical crosslinker that targets primary amines, typically found in lysine residues and the N-terminus of proteins. [, ] When applied to a protein complex, BS3 forms covalent bonds between amino acid residues in close proximity. By analyzing the crosslinked peptides using mass spectrometry, researchers can identify the specific amino acids involved in crosslinking. This information provides valuable insights into the spatial arrangement of proteins within a complex, revealing which regions are close together in the native state. []

Q2: Can you give an example of how this compound (BS3) has been specifically utilized in research?

A2: In a study focusing on the human TIM22 complex, a molecular machine responsible for protein transport within mitochondria, researchers employed BS3 to decipher the complex's architecture. [] By crosslinking the isolated TIM22 complex with BS3 and analyzing the resulting crosslinked peptides, the researchers successfully mapped interactions between various subunits of the complex, including the small TIM chaperone complex. This approach unveiled novel insights into the structural organization of the human TIM22 complex, furthering our understanding of its function in protein translocation. []

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